4-(But-3-enyloxy)phenol

Overview

Description

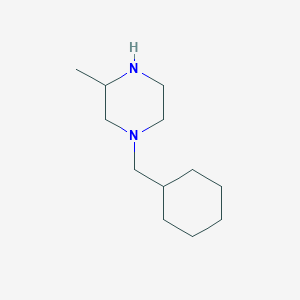

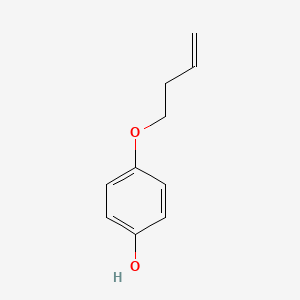

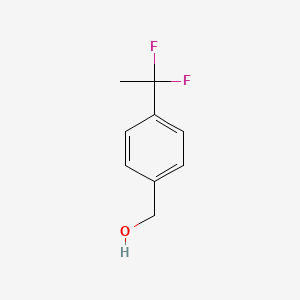

“4-(But-3-enyloxy)phenol” is an organic compound . It has a molecular formula of C10H12O2 . It is a pale yellowish oil.

Synthesis Analysis

The synthesis of phenolic compounds like “4-(But-3-enyloxy)phenol” involves various methods such as ester rearrangement in the Fries rearrangement, rearrangement of N-phenylhydroxylamines in the Bamberger rearrangement, hydrolysis of phenolic esters or ethers, and reduction of quinones .Molecular Structure Analysis

The molecular structure of “4-(But-3-enyloxy)phenol” involves a phenolic ring with a but-3-enyloxy group attached .Chemical Reactions Analysis

Phenols, including “4-(But-3-enyloxy)phenol”, are highly reactive towards electrophilic aromatic substitution . They can undergo oxidation to yield quinones .Physical And Chemical Properties Analysis

“4-(But-3-enyloxy)phenol” is a pale yellowish oil with a melting point of -10°C and boiling point of 266°C at 760 mmHg. It is soluble in organic solvents such as ethanol, ether, and benzene.Scientific Research Applications

Antioxidant Activity and Mechanisms

4-(But-3-enyloxy)phenol, as a phenolic compound, has significant implications in scientific research due to its antioxidant properties. These properties are derived from its ability to donate hydrogen and electrons in various reactions. For instance, Chen et al. (2020) explored the relationship between structure and antioxidant activity in phenolic acids. Their research demonstrated that specific groups, such as methoxyl (-OCH3) and phenolic hydroxyl (-OH), enhance the antioxidant capabilities of these acids. This is particularly relevant for 4-(But-3-enyloxy)phenol, which contains phenolic hydroxyl groups (Chen et al., 2020).

Potential Role in Inhibition of Enzymatic Activities

The structure of 4-(But-3-enyloxy)phenol suggests its potential to influence enzymatic activities. Sokolove et al. (1986) found that certain phenolic antioxidants can act as inhibitors of specific enzymes. Although their study focused on different phenolic compounds, the structural similarities suggest possible similar effects for 4-(But-3-enyloxy)phenol (Sokolove et al., 1986).

Environmental Impact and Biodegradation

Research on the environmental impact and biodegradation pathways of phenolic compounds, including 4-(But-3-enyloxy)phenol, is crucial. Barse et al. (2006) investigated the effects of similar phenolic compounds on aquatic life, highlighting the environmental significance of these substances. Such studies underscore the importance of understanding the ecological implications of 4-(But-3-enyloxy)phenol (Barse et al., 2006).

Chemical Synthesis and Applications

The synthesis of phenolic compounds, including derivatives like 4-(But-3-enyloxy)phenol, is a vital area of research. Boehme et al. (2010) focused on synthesizing various nonylphenol isomers for biological and environmental studies. This work is crucial in understanding the diverse applications and synthesis pathways of phenolic compounds (Boehme et al., 2010).

Bond Dissociation and Proton Affinities

The study of bond dissociation energies and proton affinities in phenolic compounds is another significant aspect. Chandra and Uchimaru (2002) provided insights into the O-H bond dissociation enthalpies in substituted phenols. These findings are crucial for understanding the reactivity and stability of 4-(But-3-enyloxy)phenol (Chandra & Uchimaru, 2002).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-but-3-enoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-2-3-8-12-10-6-4-9(11)5-7-10/h2,4-7,11H,1,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKQYNWJOMDZBMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCOC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60708171 | |

| Record name | 4-[(But-3-en-1-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(But-3-enyloxy)phenol | |

CAS RN |

118909-86-7 | |

| Record name | 4-[(But-3-en-1-yl)oxy]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60708171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)

![tert-butyl 3,4-dihydro-3-oxo-2H-benzo[b][1,4]oxazine-7-carboxylate](/img/structure/B1396501.png)

![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)